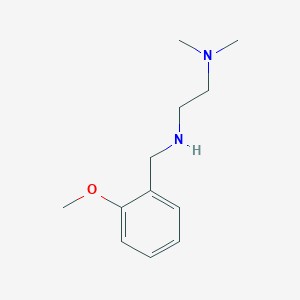

N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine

Description

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-14(2)9-8-13-10-11-6-4-5-7-12(11)15-3/h4-7,13H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCVRXIVCHZHRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNCC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine chemical properties

An In-Depth Technical Guide to the Chemical Properties of N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine

Abstract

This compound is a substituted diamine featuring a secondary amine, a tertiary amine, and a methoxy-substituted aromatic ring. This unique combination of functional groups makes it a valuable building block in synthetic organic chemistry and a scaffold of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, including its synthesis, purification, spectroscopic characterization, and core reactivity. Authored from the perspective of a senior application scientist, this document emphasizes the causal relationships behind experimental choices and provides detailed, field-proven protocols for its preparation and analysis, aimed at researchers, chemists, and drug development professionals.

Compound Identification and Physicochemical Properties

Nomenclature and Structure

The unambiguous identification of a chemical entity is foundational for reproducible research. The subject of this guide is identified as follows:

-

IUPAC Name: N'-(2-Methoxybenzyl)-N,N-dimethylethane-1,2-diamine

-

CAS Number: 626216-36-2[1]

The structure consists of an N,N-dimethylethylethylenediamine backbone where the primary amine has been functionalized with a 2-methoxybenzyl group. This introduces both steric bulk and specific electronic properties conferred by the ortho-methoxy substituent on the phenyl ring.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of key physicochemical properties is essential for experimental design, including reaction setup and purification strategy. While extensive experimental data for this specific isomer is not widely published, the following table includes calculated values and data from closely related analogs.

| Property | Value | Source/Method |

| Molecular Weight | 208.30 g/mol | Calculated[1] |

| Molecular Formula | C₁₂H₂₀N₂O | Calculated[1] |

| CAS Number | 626216-36-2 | Registry[1] |

| LogP (Calculated) | 1.39 (for para-isomer) | Fluorochem[3] |

| Hydrogen Bond Donors | 1 | Calculated[3] |

| Hydrogen Bond Acceptors | 3 | Calculated[3] |

| Appearance | Expected to be a liquid at STP | Analog Data[4] |

Synthesis and Purification

The most reliable and scalable method for preparing this compound is through reductive amination. This strategy offers high selectivity and avoids the common pitfalls of over-alkylation associated with direct alkylation methods.[5]

Primary Synthetic Pathway: Reductive Amination

This two-stage, one-pot process involves the initial formation of an iminium ion intermediate from the condensation of an aldehyde and a secondary amine, which is then reduced in situ to the target amine.

Causality Behind Experimental Choices:

-

Reactants: 2-methoxybenzaldehyde is chosen for the ortho-methoxybenzyl moiety, and N,N-dimethylethane-1,2-diamine provides the core diamine structure.

-

Reducing Agent: Sodium borohydride (NaBH₄) is a cost-effective and efficient reducing agent for this transformation. While milder reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often used to reduce pre-formed imines selectively in the presence of aldehydes, the sequential addition protocol described here allows for the use of the more powerful and less toxic NaBH₄.[5][6]

-

Solvent: Methanol is an excellent solvent as it readily dissolves the reactants and the borohydride reagent. Its protic nature also facilitates the reduction step.

Caption: Synthetic workflow for the reductive amination synthesis.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and scale.

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxybenzaldehyde (5.0 g, 36.7 mmol) and methanol (100 mL).

-

Amine Addition: Add N,N-dimethylethane-1,2-diamine (3.24 g, 36.7 mmol) dropwise to the stirring solution.

-

Imine Formation: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 2 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of the aldehyde and formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (1.53 g, 40.4 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 12 hours.[1]

-

Work-up: Quench the reaction by slowly adding 50 mL of water. Reduce the volume of methanol on a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product is typically purified by flash column chromatography on silica gel.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH) is effective. A typical starting gradient is 100% DCM, gradually increasing to 95:5 DCM:MeOH. The addition of a small amount of triethylamine (0.5-1%) to the mobile phase is highly recommended to prevent the amine product from streaking on the acidic silica gel, leading to better separation and yield.

Spectroscopic and Analytical Characterization

Unambiguous characterization is critical for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure. The following table outlines the predicted ¹H and ¹³C chemical shifts.

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Rationale |

| -N(CH₃ )₂ | ~2.2-2.3 (s, 6H) | ~45.5 | Singlet for two equivalent methyl groups on the tertiary nitrogen. |

| -NH-CH₂-CH₂ -N(CH₃)₂ | ~2.4-2.5 (t, 2H) | ~57.0 | Triplet adjacent to the tertiary amine. |

| -NH-CH₂ -CH₂-N(CH₃)₂ | ~2.7-2.8 (t, 2H) | ~49.0 | Triplet adjacent to the secondary amine. |

| Ar-CH₂ -NH- | ~3.7-3.8 (s, 2H) | ~51.0 | Benzylic protons, appear as a singlet. |

| Ar-OCH₃ | ~3.8-3.9 (s, 3H) | ~55.5 | Methoxy group protons, sharp singlet. |

| Ar -H | ~6.8-7.3 (m, 4H) | ~110-158 | Complex multiplet pattern for the four aromatic protons. |

| -NH - | Broad singlet, variable | N/A | Exchangeable proton, often broad and may not be clearly visible. |

Note: Predictions are based on standard chemical shift values and data from analogous structures. Actual values may vary based on solvent and concentration.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion: For Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺ at m/z ≈ 209.3.

-

Key Fragmentation Pathway: The most prominent fragmentation is typically the benzylic cleavage, resulting in the loss of the 2-methoxybenzyl radical to form a stable iminium ion.

Caption: Predicted ESI-MS fragmentation pathway.

Chemical Reactivity and Potential Applications

Core Reactivity

The molecule possesses two distinct amine functionalities:

-

Secondary Amine: This is the more reactive site for electrophilic attack. It can be readily acylated with acyl chlorides or anhydrides to form amides, or undergo further alkylation.

-

Tertiary Amine: This site is generally less reactive but can be quaternized with strong alkylating agents. It also contributes significantly to the overall basicity of the molecule.

Both nitrogen atoms possess lone pairs of electrons, allowing the molecule to act as a bidentate or monodentate ligand in coordination chemistry, similar to related diamines like N,N'-dimethylethylenediamine.[4]

Significance in Medicinal Chemistry and Drug Discovery

The N-benzyl-diamine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The presence of the dimethylaminoethyl moiety is known to influence pharmacokinetic properties, such as solubility and cell permeability.[8] The 2-methoxybenzyl group can engage in specific hydrogen bonding and steric interactions within biological targets. Therefore, this compound serves as a versatile intermediate for the synthesis of novel compounds with potential applications in areas such as:

-

Receptor Ligands: The scaffold is suitable for developing ligands for various receptors and ion channels.

-

Enzyme Inhibitors: It can be elaborated to target enzyme active sites.[9]

-

Antimicrobial Agents: Diamine structures are frequently explored for antimicrobial activity.

Safety and Handling

No specific GHS classification is available for this compound. However, based on structurally similar compounds such as N-benzyl-N',N'-dimethylethane-1,2-diamine, the following hazards should be assumed[10]:

-

H314: Causes severe skin burns and eye damage.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.

Conclusion

This compound is a synthetically accessible and versatile chemical building block. Its preparation via reductive amination is efficient and high-yielding. The distinct reactivity of its two amine centers, combined with the structural features of the 2-methoxybenzyl group, makes it a valuable intermediate for researchers in synthetic chemistry, medicinal chemistry, and materials science. This guide has provided the foundational technical information required for its synthesis, characterization, and safe handling, empowering scientists to effectively utilize this compound in their research endeavors.

References

-

PubChem. N,N-Dimethyl-2-methoxyethylamine. Available at: [Link]

-

PubChem. 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)-. Available at: [Link]

-

Wikipedia. N,N′-Dimethylethylenediamine. Available at: [Link]

-

The Good Scents Company. N,N'-dimethyl ethylene diamine. Available at: [Link]

-

DEA Microgram Journal. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Available at: [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

-

CaltechAUTHORS. Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Available at: [Link]

-

Organic Syntheses. β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Available at: [Link]

-

ResearchGate. An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. Available at: [Link]

-

ResearchGate. Design, Synthesis, and Cardiotropic Properties of N1-Benzyl-N2-{2-[(2,3,4-Trimethoxybenzyl)Amino]-Ethyl}Ethane-1,2-Diamines. Available at: [Link]

-

ResearchGate. Differentiating Positional Isomers of the 2‐(Dimethoxyphenyl)‐ N ‐(2‐(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography‐Mass Spectrometry Approach. Available at: [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. N,N'-Dimethylethylenediamine - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. dea.gov [dea.gov]

- 8. Buy N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-ethane-1,2-diamine | 626216-33-9 [smolecule.com]

- 9. N,N'-dimethyl ethylene diamine, 110-70-3 [thegoodscentscompany.com]

- 10. 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)- | C11H18N2 | CID 66029 - PubChem [pubchem.ncbi.nlm.nih.gov]

N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of this compound. As a molecule with potential applications in medicinal chemistry, rigorous and unambiguous confirmation of its chemical structure is paramount for regulatory submission, intellectual property protection, and ensuring reproducible biological activity.

We will move beyond a simple checklist of techniques, instead focusing on the strategic integration of modern analytical methods. The core philosophy is one of self-validation, where data from orthogonal techniques are used to build an unshakeable, evidence-based structural assignment.

Foundational Analysis: Confirming Molecular Identity

Before delving into the intricacies of atomic connectivity, the first step is to confirm the fundamental properties of the synthesized compound. This involves verifying its molecular formula and mass, which serves as the foundational checkpoint for all subsequent analyses.

High-Resolution Mass Spectrometry (HRMS)

HRMS is the gold standard for determining the elemental composition of a molecule with high precision. Unlike nominal mass spectrometry, HRMS can distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas) by measuring mass-to-charge ratios to four or five decimal places.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µM) in a suitable solvent such as methanol or acetonitrile. The solvent should be of high purity (LC-MS grade) to minimize background interference.

-

Instrumentation: Utilize an ESI-TOF mass spectrometer. The time-of-flight analyzer is chosen for its high mass accuracy and resolution.

-

Ionization Mode: Operate in positive ion mode, as the multiple amine groups in the target molecule are readily protonated. The expected ion is the protonated species, [M+H]⁺.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu).

-

Internal Calibration: For the highest accuracy, use an internal calibrant or perform data analysis with a lock mass to correct for any drift in the mass analyzer.

Data Interpretation & Validation

The molecular formula for this compound is C₁₂H₂₀N₂O. The expected monoisotopic mass for the protonated molecule [C₁₂H₂₁N₂O]⁺ is calculated and compared against the experimentally observed value.

| Parameter | Theoretical Value | Experimental Observation | Deviation (ppm) |

| Molecular Formula | C₁₂H₂₀N₂O | - | - |

| Ion Species | [M+H]⁺ | - | - |

| Exact Mass | 209.16484 | 209.1651 | < 2 ppm |

A mass accuracy deviation of less than 5 ppm is considered definitive evidence for the assigned elemental composition. This result confirms that the molecule of interest has been synthesized with the correct atomic constituents.

Mapping the Carbon-Hydrogen Framework: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the complete covalent bond framework.

Workflow for NMR-Based Structure Elucidation

Caption: Integrated workflow for NMR-based structure elucidation.

¹H NMR: Proton Environment and Count

¹H NMR provides information on the number of distinct proton environments, their relative numbers (via integration), and their neighboring protons (via spin-spin splitting).

Expected ¹H NMR Signals for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| H-a | ~2.25 | s | 6H | N(CH₃)₂ | Singlet due to free rotation and no adjacent protons. |

| H-b | ~2.45 | t | 2H | -CH₂-N(CH₃)₂ | Triplet, coupled to H-c. |

| H-c | ~2.75 | t | 2H | -CH₂-NH- | Triplet, coupled to H-b. |

| H-d | ~3.75 | s | 2H | Ar-CH₂- | Singlet, benzylic protons. |

| H-e | ~3.85 | s | 3H | -OCH₃ | Singlet, methoxy group. |

| H-f/g/h/i | ~6.8-7.3 | m | 4H | Aromatic | Complex multiplet pattern characteristic of a 1,2-disubstituted benzene ring. |

| H-j | ~1.9 (broad) | s | 1H | -NH- | Broad singlet, exchangeable proton. |

¹³C NMR: Carbon Skeleton

¹³C NMR, often acquired with proton decoupling, reveals the number of chemically non-equivalent carbon atoms. Further experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can differentiate between CH₃, CH₂, CH, and quaternary carbons.

Expected ¹³C NMR Signals

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~45.5 | CH₃ | N(CH₃)₂ |

| ~48.0 | CH₂ | Ar-CH₂- |

| ~50.0 | CH₂ | -CH₂-NH- |

| ~55.2 | CH₃ | -OCH₃ |

| ~58.0 | CH₂ | -CH₂-N(CH₃)₂ |

| ~110.2 | CH | Aromatic C-H |

| ~120.5 | CH | Aromatic C-H |

| ~128.0 | C | Aromatic Quaternary |

| ~128.5 | CH | Aromatic C-H |

| ~130.8 | CH | Aromatic C-H |

| ~157.5 | C | Aromatic C-O |

2D NMR: Assembling the Pieces

While 1D NMR provides the fragments, 2D NMR experiments reveal how they are connected.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. A key expected correlation would be between the two methylene groups of the ethylenediamine backbone (H-b and H-c).

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon atom it is directly attached to. This allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum. For instance, the proton signal at ~2.45 ppm (H-b) will show a correlation to the carbon signal at ~58.0 ppm.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for connecting molecular fragments. It reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for confirming the overall structure.

Key Expected HMBC Correlations

An In-depth Technical Guide to N'-(2-Methoxybenzyl)-N,N-dimethylethane-1,2-diamine (CAS Number 626216-36-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N'-(2-Methoxybenzyl)-N,N-dimethylethane-1,2-diamine (CAS No. 626216-36-2), a substituted diamine with potential applications in coordination chemistry, catalysis, and as a building block in synthetic organic chemistry. Due to the limited availability of published data on this specific molecule, this guide synthesizes known information and provides expert insights based on the properties and applications of structurally related compounds. The document covers the known physicochemical properties, potential applications based on analogous structures, and general safety considerations. This guide is intended to serve as a foundational resource for researchers and professionals interested in exploring the utility of this compound in their work.

Introduction and Chemical Identity

N'-(2-Methoxybenzyl)-N,N-dimethylethane-1,2-diamine is a diamine functionalized with a 2-methoxybenzyl group and two methyl groups. Its structure suggests potential utility as a bidentate ligand in organometallic chemistry and as a versatile intermediate in the synthesis of more complex molecules.

Table 1: Chemical Identity of CAS No. 626216-36-2

| Identifier | Value |

| CAS Number | 626216-36-2 |

| IUPAC Name | N'-(2-Methoxybenzyl)-N,N-dimethylethane-1,2-diamine |

| Molecular Formula | C₁₂H₂₀N₂O |

| Molecular Weight | 208.30 g/mol [1] |

| Canonical SMILES | CN(C)CCNCC1=CC=CC=C1OC |

| InChI Key | Not available in search results |

Physicochemical Properties

Table 2: Physicochemical Properties of N'-(2-Methoxybenzyl)-N,N-dimethylethane-1,2-diamine and Related Analogs

| Property | N'-(2-Methoxybenzyl)-N,N-dimethylethane-1,2-diamine | N'-Benzyl-N,N-dimethylethylenediamine (CAS 103-55-9)[] | N,N'-Dimethylethylenediamine (CAS 110-70-3)[3][4] |

| Appearance | Not specified (likely a liquid) | Colorless to yellow liquid | Colorless clear liquid |

| Boiling Point | Data not available | 122-124 °C (11 torr) | 119-145 °C |

| Density | Data not available | 0.922 g/mL at 25 °C | 0.819 - 0.82 g/mL |

| Refractive Index | Data not available | Not specified | n20/D 1.43 |

| Solubility | Expected to be soluble in organic solvents. | Not specified | Miscible with chloroform and dichloromethane. |

| pKa | Data not available | Not specified | 10.54 (Predicted) |

Disclaimer: Properties for analogous compounds are provided for estimation purposes only and may not be representative of N'-(2-Methoxybenzyl)-N,N-dimethylethane-1,2-diamine.

Synthesis and Reactivity

General Synthetic Approach

While a specific, detailed protocol for the synthesis of N'-(2-Methoxybenzyl)-N,N-dimethylethane-1,2-diamine is not available in the cited literature, a general approach can be inferred from standard organic chemistry principles and the synthesis of related compounds. A plausible synthetic route would involve the reductive amination of 2-methoxybenzaldehyde with N,N-dimethylethylenediamine.

Figure 1: Plausible synthetic workflow for N'-(2-Methoxybenzyl)-N,N-dimethylethane-1,2-diamine.

Expected Reactivity

The presence of two nitrogen atoms with varying steric hindrance and basicity suggests that N'-(2-Methoxybenzyl)-N,N-dimethylethane-1,2-diamine can act as a versatile bidentate ligand for a variety of metal centers. The lone pairs on the nitrogen atoms allow for the formation of coordination complexes. Structurally similar diamines, such as N,N'-dimethylethylenediamine, are known to be effective ligands in copper-catalyzed reactions.

Potential Applications

Based on the applications of structurally similar diamines, N'-(2-Methoxybenzyl)-N,N-dimethylethane-1,2-diamine holds promise in several areas of chemical research:

-

Coordination Chemistry and Catalysis: The primary potential application lies in its use as a ligand for transition metals. The resulting metal complexes could be investigated as catalysts for various organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. The 2-methoxybenzyl group may influence the steric and electronic properties of the catalytic center, potentially leading to unique reactivity and selectivity.

-

Synthetic Building Block: This compound can serve as a scaffold for the synthesis of more complex molecules, including pharmaceutical intermediates and other fine chemicals. The secondary amine can be further functionalized, allowing for the introduction of diverse molecular fragments.

-

Material Science: Diamines are often used as curing agents for epoxy resins and in the formation of polyamides and polyurethanes.[3] The specific properties of polymers derived from this diamine would need to be experimentally determined.

Safety and Handling

No specific safety data sheet (SDS) for N'-(2-Methoxybenzyl)-N,N-dimethylethane-1,2-diamine was found in the search results. Therefore, it is crucial to handle this chemical with the utmost care, assuming it may possess hazards similar to its structural analogs.

General Safety Precautions (inferred from related compounds):

-

Corrosive: Similar diamines are classified as corrosive and can cause severe skin burns and eye damage.[5][6]

-

Irritant: May cause respiratory tract irritation.[5]

-

Toxicity: May be harmful if swallowed or in contact with skin.[6]

-

Flammability: Some related diamines are flammable liquids.[6]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Experimental Protocols (Hypothetical)

The following are hypothetical, generalized protocols based on standard laboratory procedures for reactions involving similar diamine ligands. These protocols have not been validated for N'-(2-Methoxybenzyl)-N,N-dimethylethane-1,2-diamine and must be adapted and optimized by the end-user.

General Procedure for Complexation with a Metal Salt (e.g., Copper(II) Chloride)

-

Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N'-(2-Methoxybenzyl)-N,N-dimethylethane-1,2-diamine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).

-

Addition of Metal Salt: In a separate flask, dissolve the metal salt (e.g., CuCl₂) (1 equivalent) in the same solvent.

-

Reaction: Slowly add the metal salt solution to the ligand solution at room temperature with stirring.

-

Observation: Monitor the reaction for any color change, which often indicates complex formation.

-

Isolation: The resulting complex may precipitate out of solution. If so, it can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum. If the complex remains in solution, the solvent can be removed under reduced pressure to yield the crude product, which may then be purified by recrystallization or chromatography.

Sources

- 1. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. N,N'-Dimethyl-1,2-ethanediamine | 110-70-3 [chemicalbook.com]

- 5. 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)- | C11H18N2 | CID 66029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N,N-Dimethylethylenediamine | C4H12N2 | CID 66053 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine

This technical guide provides a comprehensive overview of N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine, a diamine ligand of interest in coordination chemistry and catalysis. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth information on its molecular properties, synthesis, and characterization.

Core Molecular Profile

This compound, with the CAS Number 626216-36-2, is a substituted ethylenediamine. Its structure incorporates a 2-methoxybenzyl group and two methyl groups on the nitrogen atoms, which significantly influences its steric and electronic properties as a ligand.

A foundational characteristic of any chemical compound is its molecular weight, which is crucial for stoichiometric calculations in synthesis and for analytical interpretations.

| Property | Value | Source |

| Molecular Formula | C12H20N2O | [1] |

| Molecular Weight | 208.3 g/mol | [1] |

| IUPAC Name | N'-(2-methoxybenzyl)-N,N-dimethylethane-1,2-diamine | |

| CAS Number | 626216-36-2 | [1] |

The presence of both tertiary and secondary amine functionalities, along with the ether group, makes it a versatile building block in organic and organometallic chemistry.

Caption: 2D structure of this compound.

Synthesis Protocol: A Self-Validating Approach

The synthesis of this compound can be reliably achieved through reductive amination. This two-step, one-pot procedure is advantageous due to its operational simplicity and generally high yields.

Underlying Principles

The synthesis commences with the formation of a Schiff base by the condensation of o-anisaldehyde with N,N-dimethylethylenediamine. The resulting imine is then reduced in situ to the desired secondary amine. The choice of a mild reducing agent like sodium borohydride is critical to selectively reduce the C=N double bond without affecting the aromatic ring or the methoxy group.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Methodology

Materials:

-

o-Anisaldehyde

-

N,N-dimethylethylenediamine[2]

-

Methanol (anhydrous)

-

Sodium borohydride

-

Standard laboratory glassware

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Schiff Base Formation:

-

In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve o-anisaldehyde (1 equivalent) in anhydrous methanol.

-

To this solution, add N,N-dimethylethylenediamine (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC).

-

-

Reductive Amination:

-

After 24 hours, cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution. Caution: Hydrogen gas evolution will occur.

-

Allow the reaction to stir at 0°C for an additional 12 hours, gradually warming to room temperature.

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

-

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the methoxy group, the methylene groups of the ethylenediamine backbone, and the methyl groups on the nitrogen.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 209.3.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), and C-O stretching (for the methoxy group).

Potential Applications and Research Context

Substituted diamines like this compound are valuable ligands in coordination chemistry. The presence of multiple nitrogen donor atoms allows them to act as chelating agents, forming stable complexes with various metal ions.[3] These metal complexes can find applications in:

-

Homogeneous Catalysis: The steric and electronic properties of the ligand can be tuned to influence the reactivity and selectivity of the metal center in catalytic transformations.[3]

-

Material Science: As building blocks for metal-organic frameworks (MOFs) or other coordination polymers.

-

Bioinorganic Chemistry: As models for the active sites of metalloenzymes.

The 2-methoxybenzyl group can also play a role in directing the coordination geometry and influencing the solubility of the resulting metal complexes.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound and its precursors. It is advisable to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For specific handling and disposal information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Sources

The Genesis and Evolution of N,N-Dimethyl-ethane-1,2-diamine Derivatives: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and multifaceted applications of N,N-dimethyl-ethane-1,2-diamine and its derivatives. Tracing their origins from early synthetic chemistry to their pivotal role in the development of first-generation antihistamines and their contemporary use as versatile ligands in catalysis, this document offers a comprehensive resource for researchers, scientists, and professionals in drug development and chemical synthesis. Detailed experimental protocols, mechanistic insights, and a historical narrative are interwoven to provide a thorough understanding of this important class of compounds.

Introduction: The Emergence of a Versatile Chemical Scaffold

N,N-dimethyl-ethane-1,2-diamine, existing as the symmetric N,N'-dimethyl (DMEDA) and asymmetric N,N-dimethyl (unsym-DMEDA) isomers, represents a fundamental building block in organic and medicinal chemistry.[1][2] These seemingly simple diamines possess a unique combination of nucleophilicity, chelating ability, and structural adaptability that has propelled their derivatives to the forefront of various scientific disciplines. From their early, often serendipitous, applications in the nascent pharmaceutical industry to their current rationally designed roles in asymmetric catalysis, the story of N,N-dimethyl-ethane-1,2-diamine derivatives is one of continuous innovation and discovery.

This guide will elucidate the historical milestones in the synthesis and application of these compounds, with a particular focus on their groundbreaking contribution to the advent of antihistamine therapies. Furthermore, it will delve into their significant role as ligands in coordination chemistry and as precursors for the synthesis of a diverse array of heterocyclic compounds and other valuable organic molecules. By providing detailed synthetic protocols and mechanistic discussions, this document aims to equip researchers with the knowledge to not only understand the historical context but also to leverage the potential of these derivatives in their own research endeavors.

Historical Trajectory: From Laboratory Curiosity to Lifesaving Medications

The history of N,N-dimethyl-ethane-1,2-diamine derivatives is intrinsically linked to the broader development of medicinal chemistry in the early 20th century. While the initial synthesis of the parent diamines is not attributed to a single, celebrated discovery, early methods likely emerged from the broader exploration of reactions between alkylamines and dihaloalkanes.[3][4]

A significant turning point in the history of these compounds came with the quest for treatments for allergic reactions. In the 1930s, the role of histamine in anaphylaxis was being unraveled, prompting a search for compounds that could counteract its effects.[5] This research, spearheaded by scientists like Daniel Bovet at the Pasteur Institute, led to the discovery of the first antihistamines.[6][7]

A pivotal moment was the synthesis of phenbenzamine (marketed as Antergan) in 1942 by Bernard Halpern.[8][9] This compound, a derivative of N,N-dimethyl-ethane-1,2-diamine, was the first antihistamine successfully used in humans.[5][8] This breakthrough was soon followed by the development of mepyramine (pyrilamine or Neoantergan), another ethylenediamine derivative, which offered an improved therapeutic profile.[5] These first-generation antihistamines, while effective, were known for their sedative side effects due to their ability to cross the blood-brain barrier.[9]

Another notable early antihistamine derived from this scaffold is chloropyramine , which is synthesized using N,N-dimethylethylenediamine.[10][11] The development of these drugs marked a significant advancement in medicine, providing relief for countless individuals suffering from allergic conditions.[12]

The timeline below illustrates the key milestones in the early development of ethylenediamine-based antihistamines:

Caption: Early milestones in the development of ethylenediamine-based antihistamines.

Synthetic Methodologies: Crafting the Core and its Derivatives

The synthesis of N,N-dimethyl-ethane-1,2-diamine and its derivatives can be approached through various methods, ranging from classical alkylations to more modern catalytic procedures. The choice of method often depends on the desired isomer (N,N- or N,N'-), the scale of the reaction, and the available starting materials.

Synthesis of the N,N-Dimethyl-ethane-1,2-diamine Core

A common industrial method for producing N,N'-dimethylethylenediamine involves the reaction of methylamine with 1,2-dichloroethane under pressure and at elevated temperatures (50-80 °C).[13] The hydrogen chloride generated during the reaction is neutralized with a base, such as sodium hydroxide.[13]

Caption: Industrial synthesis of N,N'-dimethylethylenediamine.

On a laboratory scale, N,N'-dimethyl-1,2-diamines can be prepared through methods such as the dimethylation of a diazaphospholidine oxide followed by acid-catalyzed hydrolysis.[14] Another approach involves the reaction of a dihaloalkane with an excess of the primary amine.[3]

Experimental Protocol: Synthesis of N,N'-Dimethylethylenediamine (Exemplary Lab Method)

-

Reaction Setup: In a sealed pressure vessel, combine an excess of aqueous methylamine with 1,2-dichloroethane.

-

Heating: Heat the mixture to a temperature between 50 and 80°C and maintain for several hours with vigorous stirring.

-

Neutralization: After cooling, carefully neutralize the resulting mixture with a strong base, such as a concentrated solution of sodium hydroxide, to liberate the free diamine.

-

Extraction: Extract the aqueous solution with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by fractional distillation to obtain pure N,N'-dimethylethylenediamine.

Synthesis of Key Derivatives

The synthesis of early antihistamines like phenbenzamine involves the reaction of N-benzylaniline with 2-chloroethyldimethylamine.[9]

The synthesis of chloropyramine is achieved by reacting 2-bromopyridine with N-(4-chlorobenzyl)-N',N'-dimethylethylenediamine.[10] The intermediate, N-(4-chlorobenzyl)-N',N'-dimethylethylenediamine, is synthesized via the condensation of 4-chlorobenzaldehyde with N,N-dimethylethylenediamine, followed by the reduction of the resulting imine.[10]

Experimental Protocol: Synthesis of a Chloropyramine Precursor (Illustrative)

-

Imine Formation: In a round-bottom flask, dissolve N,N-dimethylethylenediamine in a suitable solvent like ethanol. Add 4-chlorobenzaldehyde dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride, in small portions.

-

Workup: After the reduction is complete, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Dry, concentrate, and purify the crude product by column chromatography to yield N-(4-chlorobenzyl)-N',N'-dimethylethylenediamine.

N,N-dimethyl-ethane-1,2-diamine derivatives readily form Schiff bases through condensation with aldehydes and ketones.[15] This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the imine.[15] These Schiff base derivatives are valuable as ligands in coordination chemistry.[16]

Caption: General scheme for the formation of Schiff base derivatives.

Physicochemical and Pharmacological Properties

The biological and chemical activity of N,N-dimethyl-ethane-1,2-diamine derivatives is dictated by their physicochemical properties.

| Property | N,N'-dimethylethylenediamine (DMEDA) | N,N-dimethylethylenediamine (unsym-DMEDA) |

| Molar Mass | 88.15 g/mol [1] | 88.15 g/mol [2] |

| Boiling Point | 118-119 °C[17] | 104-106 °C[18] |

| Density | 0.818 g/mL[17] | 0.807 g/mL[18] |

| Appearance | Colorless liquid[1] | Colorless to pale yellow liquid[18] |

| Odor | Amine-like/fishy[1] | Ammonia-like[4] |

| Solubility | Miscible with water and common organic solvents[17] | Miscible with water[18] |

Pharmacology of Ethylenediamine-Based Antihistamines

First-generation antihistamines derived from ethylenediamine act as competitive antagonists or inverse agonists at the histamine H1 receptor.[19][20] By binding to the H1 receptor, they prevent histamine from eliciting its pro-inflammatory effects, such as vasodilation and increased vascular permeability.[19]

Mechanism of Action: H1 Receptor Antagonism

The mechanism of action of these first-generation antihistamines involves blocking the H1 receptor, which is a G-protein coupled receptor. Histamine binding to this receptor activates downstream signaling pathways that lead to the symptoms of an allergic reaction. By occupying the receptor binding site, the antihistamine prevents histamine from activating the receptor, thus mitigating the allergic response.

Caption: Mechanism of action of ethylenediamine-based H1 antihistamines.

Contemporary Applications: Beyond Antihistamines

While the historical significance of N,N-dimethyl-ethane-1,2-diamine derivatives in antihistamine development is undeniable, their utility extends far beyond this initial application. In modern chemistry, they are highly valued as ligands in coordination chemistry and as versatile intermediates in organic synthesis.

Coordination Chemistry and Catalysis

The two nitrogen atoms in N,N-dimethyl-ethane-1,2-diamine and its derivatives act as excellent chelating agents for a variety of metal ions.[21] This property has been exploited in the development of metal complexes that serve as catalysts for a range of organic transformations. For instance, copper complexes of N,N'-dimethylethylenediamine are used to catalyze C-N coupling reactions.[1] These ligands can stabilize the metal center and modulate its reactivity, leading to efficient and selective catalytic processes.

Organic Synthesis

N,N-dimethyl-ethane-1,2-diamine derivatives are valuable precursors for the synthesis of various organic molecules. They are used in the preparation of:

-

Imidazolidines: Through condensation with aldehydes or ketones.[1]

-

Schiff Bases: As mentioned previously, these are important ligands and synthetic intermediates.[16]

-

Pharmaceuticals and Agrochemicals: They serve as building blocks in the synthesis of a wide range of biologically active compounds.[22]

-

Polymers: Used as monomers or cross-linking agents in the production of various polymers.[22]

Conclusion and Future Outlook

The journey of N,N-dimethyl-ethane-1,2-diamine derivatives from their early synthetic origins to their pivotal role in the development of the first antihistamines and their current status as indispensable tools in catalysis and organic synthesis is a testament to their enduring utility. The foundational work of early medicinal chemists not only provided much-needed relief for allergy sufferers but also laid the groundwork for the vast field of antihistamine research that continues to evolve today.

For contemporary researchers, the versatility of this chemical scaffold continues to present new opportunities. The development of novel chiral derivatives holds promise for asymmetric catalysis, while the exploration of their coordination chemistry could lead to new materials with unique electronic and magnetic properties. As our understanding of biological pathways becomes more sophisticated, there is also potential for the design of new N,N-dimethyl-ethane-1,2-diamine-based therapeutics with enhanced specificity and reduced side effects. The rich history and diverse applications of these compounds ensure that they will remain a subject of interest and a source of innovation for years to come.

References

- A preparation process of N,N′-dialkylalkanediamine by reacting dihaloalkane with lower alkylamine. (n.d.). Google Patents.

- Process for producing N, N'-dimethylethylenediamine. (n.d.). Google Patents.

-

Panula, P., Chazot, P. L., Cowart, M., Gutzmer, R., Leurs, R., Liu, W. L., Stark, H., Thangam, E. B., & Yoshikawa, T. (2015). Histamine pharmacology: from Sir Henry Dale to the 21st century. British Journal of Pharmacology, 172(10), 2324–2338. [Link]

-

Coste, A., Couty, F., & Evano, G. (2010). COPPER-CATALYZED SONOGASHIRA-TYPE COUPLING OF (DIHALOVINYL)BENZENES: A SHORT AND EFFICIENT SYNTHESIS OF ENYNE-TYPE BUILDING BLOCKS. Organic Syntheses, 87, 231. [Link]

- Patel, K. R., & Patel, K. D. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry, 8(1), 83-86.

-

N,N'-Dimethylethylenediamine. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

- Nikitina, V. M., Nesterova, O. V., Kokozay, V. N., Dyakonenko, V. V., Shishkin, O. V., & Jezierska, J. (2009). N,N-Dimethylethylenediamine in direct and direct template syntheses of Cu(II)/Cr(III) complexes. Polyhedron, 28(7), 1265–1272.

-

PubChem. (n.d.). N,N'-Dimethylethylenediamine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Phenbenzamine. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

- Sicari, V., & Zappia, C. (2023). Antihistamines. In StatPearls.

-

Zuidema, J. (1985). Ethylenediamine, profile of a sensitizing excipient. Pharmacy world & science : PWS, 7(4), 134–140. [Link]

-

Synthesis of Schiff bases of N-N-dimethylamino benzaldehyde and its antimicrobial activity. (n.d.). Semantic Scholar. Retrieved January 26, 2026, from [Link]

-

H1 antagonist. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

-

Ethylenediamine contact allergy. (n.d.). DermNet. Retrieved January 26, 2026, from [Link]

-

Chloropyramine. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

-

Daniel Bovet (1907-1992). (2018, November 28). Institut Pasteur. Retrieved January 26, 2026, from [Link]

-

Antihistamine Types & Side Effects. (2024, July 26). Cleveland Clinic. Retrieved January 26, 2026, from [Link]

-

Bernard Halpern, MD – a friend of the College, discovered one of the first antihistamines. (2017, May 8). American College of Allergy, Asthma & Immunology. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). N,N-Dimethylethylenediamine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

- Synthesis of Schiff base ligands derived from condensation of salicylaldehyde derivatives and synthetic diamine. (2019).

- An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. (2002).

- Preparation method of N,N-diethylethylenediamine. (n.d.). Google Patents.

- STUDY OF SCHIFF BASE COMPOUNDS AND ITS DERIVATIVES. (n.d.).

-

First Generation Antihistamines PDF. (n.d.). Picmonic. Retrieved January 26, 2026, from [Link]

-

Ethylene diamine derivatives. (n.d.). Pharmacy 180. Retrieved January 26, 2026, from [Link]

-

N,N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applications. (2024, September 2). Retrieved January 26, 2026, from [Link]

-

Daniel Bovet – Facts. (n.d.). NobelPrize.org. Retrieved January 26, 2026, from [Link]

-

Antihistamine. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

-

Daniel Bovet | Nobel Prize, Antihistamines, Chemotherapy. (n.d.). Britannica. Retrieved January 26, 2026, from [Link]

- Synthesis and Characterization of Some New Schiff Base Derivatives from 4-Nitro-o-Phenylene diamine. (2014).

- Jacob, S. E., & Ballard, C. J. (n.d.). Ethylenediamine Dihydrochloride.

-

PubChem. (n.d.). Chloropyramine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Ethylenediamine. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

-

Phenbenzamine | drug. (n.d.). Britannica. Retrieved January 26, 2026, from [Link]

-

Daniel Bovet – Biographical. (n.d.). NobelPrize.org. Retrieved January 26, 2026, from [Link]

- A Simple Method for Determination of Chloropyramine in Tablets. (2016).

-

Upper Respiratory Drugs: First and Second-Generation Antihistamines. (2024, December 19). JoVE. Retrieved January 26, 2026, from [Link]

Sources

- 1. N,N'-Dimethylethylenediamine - Wikipedia [en.wikipedia.org]

- 2. N,N-Dimethylethylenediamine | C4H12N2 | CID 66053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US6242651B1 - Process for the preparation of N,Nâ²-dialkylalkanediamines - Google Patents [patents.google.com]

- 4. guidechem.com [guidechem.com]

- 5. Histamine pharmacology: from Sir Henry Dale to the 21st century - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Daniel Bovet (1907-1992) | [pasteur.fr]

- 7. nobelprize.org [nobelprize.org]

- 8. college.acaai.org [college.acaai.org]

- 9. Phenbenzamine - Wikipedia [en.wikipedia.org]

- 10. Chloropyramine synthesis - chemicalbook [chemicalbook.com]

- 11. Chloropyramine - Wikipedia [en.wikipedia.org]

- 12. Daniel Bovet | Nobel Prize, Antihistamines, Chemotherapy | Britannica [britannica.com]

- 13. JP5073990B2 - Process for producing N, N'-dimethylethylenediamine - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. publications.anveshanaindia.com [publications.anveshanaindia.com]

- 16. researchgate.net [researchgate.net]

- 17. N,N'-Dimethylethylenediamine, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 18. N,N-Dimethylethylenediamine | 108-00-9 [chemicalbook.com]

- 19. picmonic.com [picmonic.com]

- 20. Video: Upper Respiratory Drugs: First and Second-Generation Antihistamines [jove.com]

- 21. researchgate.net [researchgate.net]

- 22. N,N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applications_Chemicalbook [chemicalbook.com]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine

Introduction

N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine is a diamine ligand with potential applications in coordination chemistry, catalysis, and as a building block in the synthesis of more complex molecules, including pharmacologically active agents. Its structure combines a flexible ethylenediamine backbone with a sterically influential 2-methoxybenzyl group, which can modulate the electronic and steric properties of metal complexes or serve as a key pharmacophore. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound via a two-step reductive amination procedure, designed for researchers in chemistry and drug development.

The synthesis is based on the well-established reductive amination reaction, which involves the formation of an imine from an aldehyde and a primary amine, followed by in-situ reduction to the corresponding amine.[1] This method is widely favored for its high efficiency, operational simplicity, and the commercial availability of the required reagents.

Reaction Principle

The synthesis proceeds in two key stages:

-

Imine Formation: 2-Methoxybenzaldehyde (o-anisaldehyde) reacts with the primary amine of N,N-dimethylethylenediamine to form a Schiff base (imine) intermediate. This reaction is typically carried out in a suitable solvent like methanol and is often reversible.

-

Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond using a mild reducing agent, sodium borohydride (NaBH₄), to yield the final secondary amine product.[2]

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Formula | M.W. ( g/mol ) | CAS No. | Purity | Supplier |

| 2-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 135-02-4 | ≥98% | Sigma-Aldrich |

| N,N-Dimethylethylenediamine | C₄H₁₂N₂ | 88.15 | 108-00-9 | ≥99% | Sigma-Aldrich |

| Sodium Borohydride | NaBH₄ | 37.83 | 16940-66-2 | ≥98% | Sigma-Aldrich |

| Methanol (anhydrous) | CH₃OH | 32.04 | 67-56-1 | 99.8% | Fisher Scientific |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | ≥99.5% | VWR |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | ≥99% | Acros Organics |

| Deuterated Chloroform (CDCl₃) | CDCl₃ | 120.38 | 865-49-6 | 99.8 atom % D | Cambridge Isotope Laboratories |

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

-

Separatory funnel (100 mL)

-

Standard laboratory glassware (beakers, graduated cylinders, funnels)

-

pH paper

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

-

Infrared (IR) Spectrometer

Experimental Protocol

Step 1: Imine Formation

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxybenzaldehyde (1.36 g, 10 mmol, 1.0 eq).

-

Dissolve the aldehyde in 20 mL of anhydrous methanol.

-

In a separate beaker, dissolve N,N-dimethylethylenediamine (0.88 g, 10 mmol, 1.0 eq) in 10 mL of anhydrous methanol.

-

Slowly add the N,N-dimethylethylenediamine solution to the stirred solution of 2-methoxybenzaldehyde at room temperature.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Maintain the reflux for 24 hours to ensure complete formation of the imine intermediate.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Causality behind Experimental Choices: Methanol is an excellent solvent for both reactants and the imine intermediate. Refluxing the reaction mixture drives the equilibrium towards the formation of the imine by removing the water byproduct, although in this case, the subsequent reduction step will also drive the reaction to completion.

Step 2: Reduction of the Imine

-

After 24 hours, cool the reaction mixture to 0 °C using an ice bath.

-

In a separate beaker, prepare a solution of sodium borohydride (0.76 g, 20 mmol, 2.0 eq) in 15 mL of anhydrous methanol. Caution: Sodium borohydride reacts with methanol to generate hydrogen gas. Prepare this solution just before use and add it slowly.

-

Slowly add the sodium borohydride solution to the cooled, stirred reaction mixture over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.[3]

Causality behind Experimental Choices: Sodium borohydride is a mild and selective reducing agent that will reduce the imine C=N bond without affecting the aromatic ring or the methoxy group.[2] Performing the addition at 0 °C helps to control the initial exothermic reaction. A molar excess of the reducing agent ensures the complete conversion of the imine.

Step 3: Work-up and Purification

-

After 12 hours, quench the reaction by slowly adding 20 mL of deionized water to the reaction mixture.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Transfer the remaining aqueous layer to a 100 mL separatory funnel and extract the product with dichloromethane (3 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol with 1% triethylamine) to afford the pure this compound.

Causality behind Experimental Choices: The aqueous work-up removes unreacted sodium borohydride and inorganic salts. Extraction with dichloromethane isolates the organic product. Washing with brine helps to remove residual water from the organic phase. Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or side products.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: All steps should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

2-Methoxybenzaldehyde: Irritant. Avoid contact with skin and eyes.

-

N,N-Dimethylethylenediamine: Corrosive and flammable. Causes severe skin burns and eye damage.[2] Handle with extreme care.

-

Sodium Borohydride: Flammable solid. Reacts with water and alcohols to produce flammable hydrogen gas. Handle away from ignition sources.

-

Methanol: Flammable and toxic. Avoid inhalation and skin contact.

-

Dichloromethane: Volatile and a suspected carcinogen. Handle in a fume hood.

-

-

Product Handling: The final product, this compound, is expected to be a corrosive amine.[4] Handle with the same precautions as for N,N-dimethylethylenediamine.

Characterization and Expected Results

The final product should be an oil or a low-melting solid. The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Predicted Spectroscopic Data:

-

¹H NMR (CDCl₃):

-

Aromatic protons: δ 6.8-7.3 ppm (multiplet, 4H)

-

Methoxy group (Ar-OCH₃): δ ~3.8 ppm (singlet, 3H)

-

Benzyl protons (Ar-CH₂-N): δ ~3.7 ppm (singlet, 2H)

-

Ethylenediamine protons (-NCH₂CH₂N-): δ 2.5-2.8 ppm (multiplet, 4H)

-

Dimethylamino protons (-N(CH₃)₂): δ ~2.2 ppm (singlet, 6H)

-

Amine proton (NH): A broad singlet, which may be difficult to observe.

-

-

¹³C NMR (CDCl₃):

-

Aromatic carbons: δ 110-160 ppm

-

Methoxy carbon (Ar-OCH₃): δ ~55 ppm

-

Benzyl carbon (Ar-CH₂-N): δ ~58 ppm

-

Ethylenediamine carbons (-NCH₂CH₂N-): δ ~45-55 ppm

-

Dimethylamino carbons (-N(CH₃)₂): δ ~45 ppm

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺: m/z = 209.1703 (for C₁₂H₂₁N₂O⁺)

-

-

IR Spectroscopy (thin film):

-

N-H stretch: ~3300 cm⁻¹ (broad)

-

C-H stretch (aromatic and aliphatic): ~2800-3100 cm⁻¹

-

C=C stretch (aromatic): ~1600, 1490 cm⁻¹

-

C-O stretch (aryl ether): ~1240 cm⁻¹

-

C-N stretch: ~1030-1230 cm⁻¹

-

Diagrams

Reaction Pathway

Caption: Step-by-step experimental workflow.

References

-

PubChem. N,N-Dimethylethylenediamine. [Link]

-

PubChem. 2-Methoxybenzaldehyde. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

- Sigma-Aldrich. Safety Data Sheet for N,N-Dimethylethylenediamine. (A specific SDS should be consulted, e.g.

-

PubChem. 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)-. [Link]

- Wang, Liying; Ma, Haiyan. Dalton Transactions, 2010, 39(34), 7897-7910.

- Touchette, K. M. Journal of Chemical Education, 2006, 83(6), 929-930.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. Journal of Organic Chemistry, 1996, 61(11), 3849-3862. (A key paper on reductive amination using sodium triacetoxyborohydride, providing context for the broader reaction class).

-

Chemistry LibreTexts. Synthesis of Amines by Reductive Amination. [Link]

Sources

- 1. N,N'-Dimethylethylenediamine - Wikipedia [en.wikipedia.org]

- 2. N,N-Dimethylethylenediamine | C4H12N2 | CID 66053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)- | C11H18N2 | CID 66029 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Diamine: N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine as a Strategic Building Block for Heterocyclic Compound Synthesis

Introduction: A Diamine of Strategic Importance in Medicinal Chemistry and Drug Development

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine, a uniquely functionalized diamine, has emerged as a valuable scaffold for the synthesis of a diverse array of heterocyclic compounds. Its inherent asymmetry, featuring a secondary amine masked by a readily cleavable 2-methoxybenzyl group and a sterically hindered tertiary amine, offers chemists a powerful tool for regioselective synthesis. This differential reactivity allows for sequential chemical transformations, paving the way for the controlled construction of intricate heterocyclic systems that are the cornerstone of many pharmaceutical agents and bioactive molecules.

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of key heterocyclic frameworks. We will delve into the causality behind experimental choices, provide step-by-step, field-proven protocols, and offer insights into the mechanistic underpinnings of these transformations. For researchers, medicinal chemists, and professionals in drug development, this document serves as a practical resource to unlock the synthetic potential of this versatile building block.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.

| Property | Value | Source |

| CAS Number | 626216-36-2 | [1] |

| Molecular Formula | C₁₂H₂₀N₂O | [1] |

| Molecular Weight | 208.30 g/mol | [1] |

| Appearance | Pale yellow oil (predicted) | General knowledge |

| Boiling Point | Not available | |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, MeOH) | General knowledge |

Handling and Storage: this compound is expected to be a stable organic compound. However, as with all amines, it is recommended to handle it in a well-ventilated fume hood. Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place to prevent degradation.

Synthesis of the Building Block: A Practical Laboratory Protocol

The synthesis of this compound can be readily achieved through a two-step reductive amination procedure starting from commercially available materials.[1]

Protocol 1: Synthesis of this compound

Reaction Scheme:

Materials:

-

o-Anisaldehyde

-

N,N-Dimethylethylenediamine

-

Methanol (MeOH)

-

Sodium Borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation:

-

To a solution of o-anisaldehyde (1.0 eq) in methanol (5 mL per mmol of aldehyde) in a round-bottom flask, add N,N-dimethylethylenediamine (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Attach a reflux condenser and heat the mixture to reflux for 4 hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

-

Reduction:

-

After cooling the reaction mixture to 0 °C in an ice bath, slowly add sodium borohydride (1.5 eq) portion-wise. Caution: Hydrogen gas is evolved.

-

Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

-

Application in Heterocyclic Synthesis: The Construction of Piperazin-2-ones

Piperazin-2-ones are a prevalent structural motif in a multitude of biologically active compounds. The unique structure of this compound makes it an ideal precursor for the regioselective synthesis of 1-(2-methoxybenzyl)-4,4-dimethylpiperazin-2-one. The presence of a single reactive secondary amine allows for a clean and predictable cyclization reaction.

Protocol 2: Synthesis of 1-(2-Methoxybenzyl)-4,4-dimethylpiperazin-2-one

This protocol is based on established methodologies for the synthesis of piperazinones from unsymmetrically substituted ethylenediamines.

Reaction Scheme:

Materials:

-

This compound

-

Chloroacetyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Acylation:

-

Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane via an addition funnel.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours.

-

-

Work-up of Acylation:

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude chloroacetamide intermediate. This intermediate can be used in the next step without further purification.

-

-

Intramolecular Cyclization:

-

Under an inert atmosphere, suspend sodium hydride (1.5 eq) in anhydrous THF in a round-bottom flask. Caution: Sodium hydride is highly reactive and flammable.

-

Cool the suspension to 0 °C.

-

Slowly add a solution of the crude chloroacetamide intermediate in anhydrous THF to the sodium hydride suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The reaction can be gently heated to 40-50 °C to drive it to completion if necessary.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure 1-(2-methoxybenzyl)-4,4-dimethylpiperazin-2-one.

-

Mechanistic Insights and Rationale

The successful and regioselective synthesis of the piperazin-2-one hinges on the differential reactivity of the two nitrogen atoms in the starting diamine.

Sources

Application Notes and Protocols for the Chelation of Metals with N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine

Introduction: Unveiling the Potential of a Novel Chelating Agent

In the vast landscape of coordination chemistry and its applications in drug development, the design and synthesis of novel ligands with specific metal-chelating properties remain a cornerstone of innovation. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and characterization of N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine as a potential chelating agent. This molecule, a derivative of the well-known chelator N,N'-dimethylethylenediamine (DMEDA), incorporates a 2-methoxybenzyl group, which is anticipated to modulate its steric and electronic properties, thereby influencing its affinity and selectivity for various metal ions.[1]

The strategic inclusion of the methoxybenzyl group introduces a potential third coordination site through the oxygen atom of the methoxy group, possibly transforming the ligand from a bidentate to a tridentate chelator. This structural modification could lead to enhanced stability of the resulting metal complexes, a critical factor in the development of therapeutic chelating agents for metal overload disorders or as metalloenzyme inhibitors.

These application notes are designed to be a practical, hands-on guide, moving beyond a simple recitation of steps to provide the underlying scientific rationale for the proposed experimental design. We will first detail the synthesis of the ligand, followed by a suite of robust analytical protocols to thoroughly characterize its metal-binding properties.

Part 1: Synthesis of this compound

The synthesis of the title compound is achieved through a two-step reductive amination procedure, a reliable and high-yielding method for the formation of secondary amines.[2] This process involves the initial formation of a Schiff base by the condensation of an aldehyde with a primary amine, followed by the reduction of the resulting imine.

Reaction Scheme:

Figure 1: Synthesis workflow for this compound.

Protocol 1.1: Synthesis

Materials:

-

o-Anisaldehyde

-

N,N-Dimethylethylenediamine

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

Schiff Base Formation:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-anisaldehyde (1 equivalent) in anhydrous methanol.

-

To this solution, add N,N-dimethylethylenediamine (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 24 hours under an inert atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction of the Imine:

-

After 24 hours, cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved.

-

Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 12 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

-

Characterization:

The structure and purity of the synthesized ligand should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Characterization of Metal Chelation Properties

A thorough understanding of the metal-binding characteristics of a novel ligand is paramount. This section outlines a multi-pronged approach employing UV-Vis spectrophotometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Isothermal Titration Calorimetry (ITC) to elucidate the stoichiometry, binding affinity, and thermodynamic profile of the ligand's interaction with various metal ions.

Rationale for Metal Ion Selection

Given the structure of the ligand, with its nitrogen and potential oxygen donor atoms, it is predicted to have an affinity for a range of transition metal ions. We propose an initial screening against the following physiologically and pharmaceutically relevant metal ions:

-

Copper(II): Known to have a high affinity for nitrogen and oxygen donor ligands. Copper is an essential trace element, but its dysregulation is implicated in various diseases.

-

Zinc(II): Another biologically important metal ion that forms stable complexes with polyamine ligands.

-

Nickel(II): Often used as a model for studying the coordination chemistry of divalent transition metals.

-

Iron(II)/Iron(III): Crucial for numerous biological processes, and iron chelators are of significant therapeutic interest.

Protocol 2.2: UV-Vis Spectrophotometric Titration for Stoichiometry and Binding Constant Determination

UV-Vis spectroscopy is a rapid and accessible technique for monitoring the formation of metal-ligand complexes, provided that either the ligand, the metal ion, or the resulting complex has a distinct chromophore.[3][4] The binding of a metal ion to the ligand is expected to perturb the electronic environment of the aromatic ring, leading to changes in the UV-Vis absorption spectrum.

Principle:

By systematically adding aliquots of a metal salt solution to a solution of the ligand and monitoring the changes in absorbance, one can determine the stoichiometry of the binding and calculate the binding constant (Kₐ).

Figure 2: Workflow for UV-Vis spectrophotometric titration.

Materials:

-

Synthesized this compound

-

Metal salts (e.g., CuSO₄, ZnCl₂, NiCl₂, FeCl₂)

-

Spectrophotometric grade solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Micropipettes